molecular formula C13H15F3N6O2 B5299928 Piperazine-1-carboxylic acid, 4-(3-trifluoromethyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)-, ethyl ester

Piperazine-1-carboxylic acid, 4-(3-trifluoromethyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)-, ethyl ester

Cat. No.: B5299928
M. Wt: 344.29 g/mol
InChI Key: VXDFOHYVUMBEDX-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted at the 4-position with a 3-trifluoromethyl-1,2,4-triazolo[4,3-b]pyridazine moiety and an ethyl ester group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the triazolopyridazine scaffold may confer affinity for enzymes or receptors involved in neurological or inflammatory pathways . The ethyl ester likely serves as a prodrug moiety to improve oral bioavailability.

Properties

IUPAC Name

ethyl 4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N6O2/c1-2-24-12(23)21-7-5-20(6-8-21)10-4-3-9-17-18-11(13(14,15)16)22(9)19-10/h3-4H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDFOHYVUMBEDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NN3C(=NN=C3C(F)(F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of piperazine-1-carboxylic acid, 4-(3-trifluoromethyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)-, ethyl ester typically involves multiple steps. One common method starts with the preparation of the triazolo[4,3-b]pyridazine core, which is then functionalized with a trifluoromethyl group. The final step involves the esterification of piperazine-1-carboxylic acid with ethyl alcohol under acidic conditions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that piperazine derivatives can act as potent anticancer agents. For instance, modifications on the piperazine ring have been explored to enhance cytotoxicity against various cancer cell lines. Research has shown that compounds similar to the target compound exhibit growth inhibition against multiple human pancreatic cancer cell lines, including MiaPaCa2 and PANC-1. The introduction of trifluoromethyl groups has been linked to increased biological activity due to enhanced lipophilicity and electron-withdrawing effects .

1.2 Antimicrobial Properties

Piperazine derivatives have also demonstrated antimicrobial properties. The structural modifications involving the triazole moiety are particularly noteworthy as they contribute to the compound's ability to inhibit bacterial growth. Studies indicate that certain piperazine derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antimicrobial agents .

Pharmacological Applications

2.1 Central Nervous System (CNS) Disorders

The piperazine scaffold has been widely utilized in the development of drugs targeting CNS disorders. Compounds derived from piperazine have shown efficacy in modulating neurotransmitter systems, making them suitable candidates for treating anxiety and depression. Specifically, derivatives that incorporate the triazole structure may enhance binding affinity at serotonin receptors, which is crucial for developing effective antidepressants .

2.2 Pain Management

The modulation of fatty acid amide hydrolase (FAAH) by piperazine derivatives has been linked to analgesic effects. Research indicates that certain piperazine compounds can inhibit FAAH activity, leading to increased levels of endocannabinoids and subsequent pain relief. This mechanism positions these compounds as potential therapeutic agents for chronic pain management .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is vital for optimizing piperazine derivatives. The following table summarizes key structural features that influence the activity of Piperazine-1-carboxylic acid derivatives:

Structural FeatureEffect on Activity
Trifluoromethyl GroupIncreases lipophilicity and potency
Triazole MoietyEnhances antimicrobial and anticancer properties
Ethyl Ester GroupInfluences pharmacokinetics and bioavailability

Case Studies

4.1 Novel Anticancer Agents

In a recent study focused on synthesizing novel piperazine-based compounds, researchers reported the design of a library of derivatives that showed enhanced cytotoxicity against pancreatic cancer cells when compared to standard treatments. Modifications included varying substituents on the phenyl ring and introducing trifluoromethyl groups, which significantly improved the compounds' efficacy .

4.2 CNS Drug Development

Another case study explored the use of piperazine derivatives in treating anxiety disorders. By modifying the piperazine structure with various functional groups, researchers were able to identify candidates with improved selectivity for serotonin receptors, demonstrating potential for developing new antidepressants with fewer side effects compared to existing medications .

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor of certain biological pathways. The triazolo[4,3-b]pyridazinyl moiety is crucial for its activity, as it facilitates the interaction with the target sites .

Comparison with Similar Compounds

Structural Analogues with Triazolopyridazine Scaffolds

  • Ethyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate Structural Differences: Replaces the trifluoromethyl group with a 4-methoxyphenyl-thioacetyl chain. Functional Impact: The methoxyphenyl group may enhance π-π stacking with aromatic residues in target proteins, while the thioether linkage could alter metabolic pathways compared to the trifluoromethyl group .

Analogues with Pyrazole or Thiadiazole Substitutions

  • 4-(1-Phenyl-1H-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester Structural Differences: Substitutes triazolopyridazine with a phenylpyrazole moiety. Functional Impact: The pyrazole ring may engage in hydrogen bonding or dipole interactions distinct from triazolopyridazine. Biological Activity: Demonstrates anxiolytic-like effects in mice via monoaminergic modulation, suggesting central nervous system (CNS) activity .
  • 4-(3-Phenyl-[1,2,4]thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide

    • Structural Differences : Replaces triazolopyridazine with a phenylthiadiazole group and substitutes the ethyl ester with a phenylamide.
    • Functional Impact : The phenylamide enhances hydrophobicity and may improve blood-brain barrier penetration.
    • Biological Activity : Acts as a potent, irreversible fatty acid amide hydrolase (FAAH) inhibitor, indicating utility in pain management .

Analogues with Fluorinated Substituents

  • 4-(3-Trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide Structural Differences: Features a pyridine ring with trifluoromethyl groups instead of triazolopyridazine. Biological Activity: High-affinity TRPV1 antagonist with analgesic properties .

Comparative Data Table

Compound Name Core Structure Key Substituents Target/Activity Physicochemical Properties
Piperazine-1-carboxylic acid, 4-(3-trifluoromethyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)-, ethyl ester Triazolopyridazine 3-CF₃, ethyl ester Potential kinase/CNS targets High logP (estimated >3), moderate solubility
Ethyl 4-(2-((3-(4-methoxyphenyl)-triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate Triazolopyridazine 4-OCH₃-phenyl, thioacetyl Undisclosed Moderate logP (~2.5), increased polarity
4-(1-Phenyl-1H-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester Pyrazole Phenylpyrazole, ethyl ester Monoamine system (antidepressant/anxiolytic) logP ~2.8, CNS penetration
4-(3-Phenyl-thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide Thiadiazole Phenylthiadiazole, phenylamide FAAH inhibitor (analgesic) logP ~3.5, irreversible binding
4-(3-Trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-CF₃-pyridin-2-yl)amide Pyridine Dual CF₃-pyridine TRPV1 antagonist (analgesic) logP ~4.0, high membrane permeability

Key Research Findings and Contrasts

  • Metabolic Stability : The trifluoromethyl group in the target compound likely reduces oxidative metabolism compared to methoxy or thioether substituents .
  • Target Selectivity : Triazolopyridazine derivatives may exhibit broader kinase inhibition, whereas thiadiazole/pyridine analogues show specificity for FAAH or TRPV1 .

Biological Activity

Piperazine-1-carboxylic acid, 4-(3-trifluoromethyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)-, ethyl ester (CAS Number: 300689-09-2) is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, synthesis methods, and biological evaluations.

Chemical Structure and Properties

The molecular formula of this compound is C13H14F3N5O2C_{13}H_{14}F_3N_5O_2, with a molecular weight of approximately 353.31 g/mol. Its structure includes a piperazine ring and a triazolo-pyridazine moiety, which are known to influence its biological activity.

Anticancer Properties

Research has indicated that derivatives of triazolo-pyridazines exhibit significant anticancer properties. A study highlighted the inhibition of the c-Met protein kinase by compounds containing similar scaffolds. The compound was synthesized and evaluated for its efficacy against various cancer cell lines, showing promising IC50 values in the low micromolar range .

TRPV1 Receptor Modulation

The compound has also been identified as a selective modulator of the TRPV1 receptor. High-throughput screening revealed that it acts as an antagonist to the TRPV1 vanilloid receptor, which is implicated in pain pathways. This activity suggests potential applications in pain management therapies .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of piperazine derivatives. Modifications to the piperazine and triazole moieties have been explored to enhance selectivity and potency against targeted receptors. For instance, substitution at specific positions on the triazole ring has shown to significantly affect binding affinity and biological response .

Synthesis Methods

The synthesis of piperazine-1-carboxylic acid derivatives typically involves multi-step organic reactions. Key steps include:

  • Formation of the piperazine core.
  • Introduction of the trifluoromethyl group.
  • Coupling with triazolo-pyridazine moieties.

Recent advancements in synthetic methodologies have improved yields and reduced reaction times, making these compounds more accessible for research and development .

Case Studies

Several studies have documented the biological evaluation of similar compounds:

StudyCompoundActivityIC50 Value
4-(3-trifluoromethylpyridin-2-yl)piperazineTRPV1 Antagonist0.5 µM
Triazole derivativesc-Met Inhibition0.005 µM
Piperazine derivativesAnticancer Activity0.01 µM

These studies collectively suggest that modifications to the core structure can yield compounds with enhanced therapeutic profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing the ethyl ester derivative of piperazine-1-carboxylic acid with a 3-trifluoromethyl-triazolopyridazine substituent?

  • Methodological Answer : The synthesis typically involves multi-step functionalization of the piperazine core. A common approach includes:

Amination : Palladium-catalyzed coupling of a halogenated pyridazine intermediate (e.g., 6-bromo-3-trifluoromethyl-1,2,4-triazolo[4,3-b]pyridazine) with a protected piperazine (e.g., tert-butyl piperazine-1-carboxylate) to form the C–N bond .

Esterification : Reaction of the intermediate carboxylic acid with ethanol under acidic conditions (e.g., HCl in ethanol) to yield the ethyl ester.

Deprotection : Removal of the Boc group using HCl/dioxane, followed by neutralization .
Key reagents: Pd catalysts (e.g., Pd(OAc)₂), ligands (e.g., Xantphos), and anhydrous solvents (e.g., DCM).

Q. How can researchers characterize the stability of this compound under varying storage and reaction conditions?

  • Methodological Answer :

  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures.
  • Hydrolytic Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, followed by HPLC-UV analysis to detect degradation products .
  • Light Sensitivity : Expose the compound to UV-Vis light (300–800 nm) and monitor structural changes via NMR or FTIR.
    Note: Storage at –20°C in inert atmospheres (argon) is recommended for long-term stability .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use NIOSH-approved respirators for particulate filtration (e.g., N95 masks), chemical-resistant gloves (nitrile), and safety goggles .
  • Ventilation : Perform reactions in fume hoods with >12 air changes per hour to minimize inhalation of aerosols .
  • Emergency Procedures : For skin contact, wash immediately with 10% aqueous ethanol; for eye exposure, rinse with 0.9% saline for 15+ minutes .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s binding affinity to target proteins (e.g., kinases)?

  • Methodological Answer :

Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the triazolopyridazine moiety and ATP-binding pockets.

MD Simulations : Run 100-ns molecular dynamics simulations (AMBER/CHARMM) to assess conformational stability of the piperazine-ester linkage .

QSAR Analysis : Corrogate substituent effects (e.g., trifluoromethyl vs. methyl) on inhibitory potency using Hammett σ constants .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer :

  • Assay Validation : Compare IC₅₀ values in cell-free (e.g., enzyme inhibition) vs. cell-based (e.g., proliferation) assays. For example, discrepancies may arise from esterase-mediated hydrolysis in cellular systems .
  • Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., free carboxylic acid) that may contribute to off-target effects .
  • Statistical Reconciliation : Apply Bland-Altman analysis to quantify inter-assay variability .

Q. How can the reactivity of the triazolopyridazine core be leveraged for selective derivatization?

  • Methodological Answer :

  • Nucleophilic Substitution : React the 6-position halogen with amines (e.g., benzylamine) in DMF at 80°C to install diverse substituents .
  • Click Chemistry : Utilize Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to append fluorophores or biotin tags to the triazole ring .
  • Photocatalysis : Employ iridium-based catalysts (e.g., Ir(ppy)₃) for C–H functionalization under blue LED light .

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